3-iodo-4-nitro-1H-pyrrolo[2,3-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-4-nitro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-4-1-10-5-2-9-3-6(7(4)5)11(12)13/h1-3,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDBKPJATPNMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Iodo 4 Nitro 1h Pyrrolo 2,3 C Pyridine
De Novo Synthetic Routes to the Pyrrolo[2,3-c]pyridine Core
The construction of the fundamental 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is the initial critical phase in the synthesis of its more complex derivatives. Various strategies have been developed for this purpose, primarily focusing on the annulation of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core.
Strategies for Annulation Reactions
A prominent and widely utilized method for the formation of the pyrrolo[2,3-c]pyridine framework is the Bartoli indole (B1671886) synthesis. acs.org This reaction typically involves the interaction of a substituted nitropyridine with a vinyl Grignard reagent. acs.orgresearchgate.net The versatility of the Bartoli reaction allows for the synthesis of a range of azaindole derivatives by varying the substituents on the starting nitropyridine. acs.org
Another effective strategy involves a two-step process commencing with the reaction of a 4-methyl-3-nitropyridine (B1297851) with an acetal (B89532), such as dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. Subsequent reductive cyclization of this intermediate leads to the formation of the desired pyrrolo[2,3-c]pyridine scaffold. This approach has been reported to produce high yields of the target 2,3-unsubstituted 6-azaindoles.
Precursor Design and Synthesis for the Pyrrolo[2,3-c]pyridine Scaffold
The successful synthesis of the pyrrolo[2,3-c]pyridine core is heavily reliant on the rational design and preparation of appropriate precursor molecules. For methodologies such as the Bartoli reaction, substituted nitropyridines are the key starting materials. acs.org For instance, 2-chloro-3-nitropyridine (B167233) can serve as a precursor, where the chloro group can be later removed or utilized for further functionalization. acs.org
In an alternative approach, the synthesis of a bromo-substituted pyrrolo[2,3-c]pyridine has been achieved starting from 2-(3-bromo-5-nitro-4-pyridinyl)-N,N-dimethylethenamine. This precursor undergoes reductive cyclization using iron powder in acetic acid to yield 4-bromo-1H-pyrrolo[2,3-c]pyridine. This particular synthesis highlights a practical route to a functionalized core that can then be subjected to further modifications.
Targeted Functionalization for Iodo and Nitro Group Incorporation
With the pyrrolo[2,3-c]pyridine core in hand, the subsequent challenge lies in the precise and efficient introduction of the iodo and nitro groups at the 3- and 4-positions, respectively. The order of these functionalization steps is a critical consideration, as the existing substituent can significantly influence the regioselectivity of the subsequent reaction.
Regioselective Iodination Techniques
The introduction of an iodine atom onto the pyrrolo[2,3-c]pyridine scaffold can be achieved through electrophilic iodination. The pyrrole ring of the azaindole system is generally susceptible to electrophilic attack, with the C3 position being the most reactive site in the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole).
Commonly employed iodinating agents for such transformations include N-iodosuccinimide (NIS) and molecular iodine (I₂) in the presence of a base such as potassium hydroxide. For instance, the direct iodination of 7-azaindole (B17877) at the 3-position has been successfully carried out using iodine in dimethylformamide (DMF) after treatment with potassium hydroxide. A plausible strategy for the synthesis of the target molecule would involve the initial synthesis of 4-nitro-1H-pyrrolo[2,3-c]pyridine, followed by regioselective iodination at the C3 position. The electron-withdrawing nature of the nitro group at the 4-position is anticipated to direct the electrophilic iodination to the electron-rich pyrrole ring, specifically at the 3-position.
| Iodination Reagent | Substrate | Solvent | Base | Product | Yield (%) |
| I₂ | 1-Phenyl-7-azaindole | Acetonitrile (B52724) | KOH | 3-Iodo-1-phenyl-7-azaindole | 65 |
| NIS | 7-Azaindole | Acetonitrile | KOH | 3-Iodo-7-azaindole | - |
Nitration Methodologies
The introduction of a nitro group at the 4-position of the pyrrolo[2,3-c]pyridine ring system is a key step that can either precede or follow the iodination. Direct nitration of the pyridine ring in azaindoles can be challenging due to the deactivating effect of the pyridine nitrogen. However, nitration of pyridine-N-oxides is a well-established method to achieve nitration at the 4-position.
A potential synthetic route could therefore involve the initial formation of the 1H-pyrrolo[2,3-c]pyridine-N-oxide, followed by nitration. A mixture of fuming nitric acid and sulfuric acid is a common nitrating agent for such transformations. For example, the synthesis of 2-bromo-5-methyl-4-nitropyridine-1-oxide has been achieved by treating 2-bromo-5-methylpyridine-1-oxide with a mixture of fuming nitric acid in sulfuric acid at elevated temperatures. This methodology could be adapted for the nitration of a 3-iodo-1H-pyrrolo[2,3-c]pyridine precursor. The directing effects of the fused pyrrole ring and the iodo group would need to be carefully considered to ensure the desired regioselectivity at the C4 position.
| Nitrating Agent | Substrate | Conditions | Product |
| Fuming HNO₃ / H₂SO₄ | 2-Bromo-5-methylpyridine-1-oxide | 90 °C, 1 h | 2-Bromo-5-methyl-4-nitropyridine-1-oxide |
| Concentrated HNO₃ | 3-Acetylindole | - | 3-Acetyl-6-nitroindole and 3-Acetyl-4-nitroindole |
Optimization of Reaction Conditions for High Yield and Selectivity
Achieving a high yield and selectivity in the synthesis of 3-iodo-4-nitro-1H-pyrrolo[2,3-c]pyridine necessitates the careful optimization of reaction conditions for each synthetic step.
In the de novo synthesis of the pyrrolo[2,3-c]pyridine core via the Bartoli reaction, the choice of solvent, temperature, and the stoichiometry of the Grignard reagent are critical parameters that can significantly impact the yield. acs.org For instance, conducting the reaction in dry tetrahydrofuran (B95107) (THF) at low temperatures is a common practice. acs.org
For the functionalization steps, the choice of reagents and reaction conditions is paramount for controlling regioselectivity. In the iodination of a 4-nitropyrrolo[2,3-c]pyridine intermediate, factors such as the iodinating agent (e.g., NIS vs. I₂), the base, solvent, and reaction temperature would need to be systematically varied to maximize the formation of the desired 3-iodo isomer. Similarly, for the nitration of a 3-iodopyrrolo[2,3-c]pyridine, the concentration of the nitrating agent, the reaction temperature, and the duration of the reaction would be crucial in achieving selective nitration at the C4 position while minimizing side reactions.
The development of a robust and efficient synthesis of this compound relies on a strategic combination of established synthetic methodologies and meticulous optimization of reaction parameters to control the regiochemical outcome of the functionalization steps.
Solvent Effects in Synthesis
The choice of solvent is a critical parameter in the synthesis of this compound, influencing both the nitration and iodination steps. For the nitration of the 1H-pyrrolo[2,3-c]pyridine core, strong mineral acids such as sulfuric acid often serve as both the catalyst and the solvent. The highly polar and protic nature of sulfuric acid facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile, from nitric acid.
In the subsequent iodination of 4-nitro-1H-pyrrolo[2,3-c]pyridine, a variety of solvents can be employed, with the selection depending on the chosen iodinating agent. For instance, when using N-iodosuccinimide (NIS), polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are often preferred. nih.gov These solvents are effective at dissolving both the substrate and the reagent, promoting a homogeneous reaction environment. Research on the iodination of related azaindole systems has demonstrated that DMF can facilitate the reaction of 7-azaindole with iodine in the presence of a base. nih.gov The polarity and coordinating ability of the solvent can impact the reactivity of the iodinating species and the stability of any charged intermediates, thereby influencing the reaction rate and yield. The solubility of the starting material and the product in the chosen solvent is also a key consideration for ease of reaction monitoring and product isolation.
Catalyst Systems and Ligand Design
The nitration of 1H-pyrrolo[2,3-c]pyridine is typically self-catalyzed by the strong acid medium (e.g., concentrated sulfuric acid) which generates the reactive nitronium ion. Therefore, additional catalyst systems are generally not required for this step.
Conversely, the iodination of the electron-deficient 4-nitro-1H-pyrrolo[2,3-c]pyridine can be facilitated by the use of catalysts. While direct iodination with molecular iodine may be sluggish due to the deactivating effect of the nitro group, various catalytic systems have been developed to enhance the electrophilicity of the iodine source. For the iodination of heterocycles, Lewis acids or transition metal catalysts can be employed. However, for azaindole systems, direct iodination is often achieved using a stoichiometric amount of an electrophilic iodine source like N-iodosuccinimide (NIS). nih.gov In some cases, the addition of a catalytic amount of a protic acid, such as trifluoroacetic acid, can activate NIS and accelerate the iodination of even deactivated aromatic compounds. oakwoodchemical.com
Recent advancements have also explored the use of iodine itself as a catalyst in certain transformations of azaindoles, for instance, in regioselective C-3 chalcogenation reactions. nih.govacs.org Although not a direct iodination, this highlights the potential for iodine to act as a catalyst in related functionalizations of the azaindole core. For the specific iodination of the electron-poor 4-nitro-1H-pyrrolo[2,3-c]pyridine, a systematic screening of catalyst systems would be beneficial to optimize the reaction conditions.
Temperature and Pressure Influences
Temperature is a crucial parameter that requires careful control in both the nitration and iodination stages of the synthesis. The nitration of aromatic compounds is an exothermic reaction, and maintaining a low temperature, typically between 0 °C and room temperature, is essential to prevent over-nitration and the formation of undesired byproducts. The reaction temperature can also influence the regioselectivity of the nitration.
The iodination step is also sensitive to temperature. The rate of reaction generally increases with temperature; however, elevated temperatures can also lead to decomposition of the starting material or the product, especially with sensitive heterocyclic systems. For iodination using NIS, reactions are often carried out at room temperature to ensure good selectivity and yield. nih.gov The optimal temperature for the iodination of 4-nitro-1H-pyrrolo[2,3-c]pyridine would need to be determined experimentally, balancing the need for a reasonable reaction rate with the stability of the compound.
Standard atmospheric pressure is typically sufficient for both the nitration and iodination reactions described. The use of elevated pressure is not commonly reported for these types of electrophilic aromatic substitutions on heterocyclic systems and is generally not required to achieve the desired transformations.
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods for heterocyclic compounds. For the nitration step, a greener alternative to the traditional mixed acid (HNO₃/H₂SO₄) method involves the use of solid acid catalysts. ijirt.org These catalysts can be easily recovered and reused, minimizing waste generation. Mechanochemical methods, such as ball milling, are also emerging as a solvent-free approach for the nitration of aromatic compounds, offering high efficiency and reduced environmental impact. rsc.org
For the iodination step, several green chemistry strategies have been reported for aromatic compounds. One approach involves performing the reaction under solvent-free conditions, for example, by grinding the reactants together. nih.govresearchgate.net This method significantly reduces the use of volatile organic solvents. The use of polyethylene (B3416737) glycol (PEG) as a recyclable and biodegradable reaction medium is another green alternative for iodination reactions. benthamdirect.com Furthermore, mechanochemical synthesis using a ball mill has been demonstrated for the synthesis of other heterocyclic compounds and could potentially be adapted for the iodination of 4-nitro-1H-pyrrolo[2,3-c]pyridine. unigoa.ac.in The development and application of these greener methodologies to the synthesis of this compound would represent a significant advancement in the sustainable production of this complex molecule.
Interactive Data Table: Comparison of Iodination Methods for Azaindole Derivatives
| Iodinating Agent | Base/Catalyst | Solvent | Temperature | Yield (%) | Reference |
| N-Iodosuccinimide (NIS) | Potassium Hydroxide | Acetonitrile | Room Temp. | Not specified | nih.gov |
| Iodine (I₂) | Potassium Hydroxide | DMF | Not specified | Not specified | nih.gov |
| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (catalytic) | Not specified | Not specified | High | oakwoodchemical.com |
| Iodine (I₂) | None (Iodine as catalyst) | DMSO | 80 °C | Not applicable | acs.org |
Chemical Reactivity and Reaction Mechanisms of 3 Iodo 4 Nitro 1h Pyrrolo 2,3 C Pyridine
Reactivity at the Iodo Substituent
The carbon-iodine bond at the C-3 position, located on the electron-rich pyrrole (B145914) ring, is the primary site for transformations involving the iodo substituent. This reactivity is dominated by palladium-catalyzed cross-coupling reactions, though other pathways such as nucleophilic substitution and reductive dehalogenation can also be considered.
Nucleophilic Substitution Reactions Involving the Iodo Group
Direct nucleophilic aromatic substitution (SNAr) to replace the iodo group is generally challenging. SNAr reactions typically require a strong electron-withdrawing group to activate the substrate by stabilizing the negative charge in the Meisenheimer intermediate. nih.govwikipedia.org In 3-iodo-4-nitro-1H-pyrrolo[2,3-c]pyridine, the iodo group is on the π-rich pyrrole ring and is not directly activated for nucleophilic attack in the same manner as halides on the pyridine (B92270) ring. The rate-determining step in SNAr reactions is often the initial addition of the nucleophile, and the typical leaving group ability (F > Cl ≈ Br > I) is often inverted or leveled when this step is not rate-limiting. nih.gov Consequently, reactions at the iodo group are more likely to proceed via transition metal catalysis rather than direct SNAr.
Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira)
The iodo substituent at C-3 is an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming C-C and C-heteroatom bonds. mdpi.com The high reactivity of aryl iodides compared to bromides or chlorides in the rate-determining oxidative addition step makes them ideal substrates for these transformations. wikipedia.org
Suzuki-Miyaura Coupling: This reaction couples the iodo-azaindole with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. This method is widely used for the synthesis of biaryl and hetero-biaryl compounds. In a related 2-iodo-4-chloro-pyrrolopyridine derivative, a chemoselective Suzuki-Miyaura cross-coupling occurred preferentially at the C-2 iodo position over the C-4 chloro position, highlighting the greater reactivity of the iodo substituent. nih.gov A similar high reactivity would be expected for the 3-iodo group in this compound.
Stille Coupling: The Stille reaction involves the coupling of the iodo substrate with an organotin compound. It is known for its tolerance of a wide range of functional groups, which would be advantageous given the presence of the reactive nitro group.
Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the iodo-azaindole with a terminal alkyne. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes and typically proceeds under mild conditions using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.govorganic-chemistry.org The reactivity order for halides in Sonogashira coupling is I > Br > Cl, making the 3-iodo position highly suitable for this transformation. wikipedia.org
| Coupling Reaction | Coupling Partner | Typical Catalyst/Base System | Product Type | Reference Example System |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd₂(dba)₃ / K₂CO₃ | 3-Aryl-4-nitro-1H-pyrrolo[2,3-c]pyridine | 4-Chloro-2-iodo-pyrrolopyridine nih.gov |
| Stille | Organostannane | Pd(PPh₃)₄ | 3-Aryl/Vinyl-4-nitro-1H-pyrrolo[2,3-c]pyridine | General researchgate.net |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | 3-Alkynyl-4-nitro-1H-pyrrolo[2,3-c]pyridine | General wikipedia.orgresearchgate.net |
Reductive Dehalogenation Pathways
Reductive dehalogenation, the replacement of the iodine atom with a hydrogen atom, can occur as a competing side reaction during transition metal-catalyzed processes. This pathway is particularly noted in palladium-catalyzed reactions where hydride sources are present. For instance, in an attempted palladium-catalyzed amination of a 2-iodo-4-chloro-azaindole derivative, reductive dehalogenation at the C-2 position was observed as a significant side reaction. nih.gov This reduction can occur via the formation of a palladium-hydride species which then participates in the catalytic cycle, leading to the dehalogenated product instead of the desired cross-coupled product.
Reactivity of the Nitro Substituent
The nitro group at the C-4 position profoundly influences the molecule's reactivity. As a potent electron-withdrawing group, it deactivates the pyridine ring towards electrophilic substitution but strongly activates it for nucleophilic attack. The nitro group itself is also susceptible to reduction.
Reduction Reactions of the Nitro Group (e.g., to Amine, Hydroxylamino)
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. A wide array of reagents can accomplish this conversion, offering varying degrees of chemoselectivity.
Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is highly effective. However, this method poses a risk of simultaneous reductive dehalogenation of the iodo group.
Metal/Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and robust methods for nitro group reduction. These conditions are generally tolerant of aryl halides.
Tin(II) Chloride (SnCl₂): This reagent provides a milder method for reducing nitro groups and often shows good selectivity in the presence of other reducible functional groups.
Sodium Dithionite (Na₂S₂O₄): This reagent is another mild option for the selective reduction of nitro groups.
Partial reduction of the nitro group to a hydroxylamino group can also be achieved under specific conditions, for example, using zinc dust in the presence of ammonium (B1175870) chloride.
| Reagent | Product | Typical Conditions | Potential Side Reactions |
|---|---|---|---|
| H₂, Pd/C | 4-Amino-3-iodo-1H-pyrrolo[2,3-c]pyridine | MeOH or EtOH solvent | Reductive dehalogenation |
| Fe, HCl | 4-Amino-3-iodo-1H-pyrrolo[2,3-c]pyridine | EtOH/H₂O, reflux | Generally tolerant of iodo group |
| SnCl₂·2H₂O | 4-Amino-3-iodo-1H-pyrrolo[2,3-c]pyridine | EtOH or EtOAc, reflux | Mild and often chemoselective |
| Zn, NH₄Cl | 3-Iodo-4-(hydroxylamino)-1H-pyrrolo[2,3-c]pyridine | Aqueous EtOH | Partial reduction |
Nucleophilic Aromatic Substitution (SNAr) Involving the Nitro Group
The C-4 position of the pyrrolo[2,3-c]pyridine core is activated towards nucleophilic attack by both the electron-withdrawing effect of the pyridine nitrogen atom and, more significantly, by the powerful nitro group at that same position. quora.com This dual activation makes the C-4 carbon highly electrophilic and susceptible to attack by nucleophiles.
While SNAr reactions often involve the displacement of a halide, a nitro group can also act as the leaving group, particularly when it is attached to a highly activated position. This ipso-substitution would involve the attack of a nucleophile (e.g., an alkoxide, amine, or thiol) at C-4, forming a resonance-stabilized Meisenheimer-type intermediate. nih.gov Subsequent expulsion of the nitrite (B80452) ion (NO₂⁻) would lead to the substituted product. This type of reaction is well-documented for other highly electron-deficient nitro-aromatic and heteroaromatic systems. mdpi.com For example, the reactions of 3-bromo-4-nitropyridine (B1272033) with amines demonstrate the high susceptibility of the C-4 position to nucleophilic attack. researchgate.net
Electrophilic Aromatic Substitution Adjacent to Nitro Group
Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. The presence of a strongly deactivating nitro group at the 4-position further diminishes the electron density of the pyridine ring, making electrophilic substitution at positions 2 and 5 highly unlikely under standard conditions. Theoretical and experimental studies on pyridine and its derivatives consistently show that electrophilic attack, when forced, occurs preferentially at the 3-position (meta to the nitrogen), as this avoids the formation of highly unstable cationic intermediates where the positive charge is adjacent to the electronegative nitrogen. In the case of this compound, the positions adjacent to the nitro group are the 3-position (already substituted with iodine) and the 5-position. Any potential electrophilic attack would be directed away from the highly deactivated pyridine ring and towards the more electron-rich pyrrole ring.
Reactivity of the Pyrrolo[2,3-c]pyridine Core
The pyrrolo[2,3-c]pyridine core possesses a dual character. The pyrrole ring is π-excessive and thus inherently reactive towards electrophiles, while the pyridine ring is π-deficient and susceptible to nucleophilic attack. The substituents on this compound significantly modulate this inherent reactivity.
Electrophilic Aromatic Substitution on the Pyrrole Ring
The pyrrole moiety of the pyrrolo[2,3-c]pyridine system is the preferred site for electrophilic attack. In analogous 1H-pyrrolo[2,3-b]pyridines, electrophilic substitution reactions such as nitration, bromination, and iodination have been shown to occur predominantly at the 3-position of the pyrrole ring. rsc.org For this compound, the 3-position is already occupied by an iodine atom. Therefore, electrophilic substitution would be expected to occur at the next most activated and sterically accessible position on the pyrrole ring, which is the 2-position.
The reaction would proceed through a standard electrophilic aromatic substitution mechanism, involving the attack of the electrophile on the π-system of the pyrrole ring to form a resonance-stabilized cationic intermediate (a σ-complex), followed by deprotonation to restore aromaticity. The electron-withdrawing effect of the nitro group on the adjacent pyridine ring would likely decrease the reactivity of the pyrrole ring compared to the unsubstituted pyrrolo[2,3-c]pyridine, potentially requiring more forcing reaction conditions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Predicted Major Product |
| HNO₃/H₂SO₄ | 2-Nitro-3-iodo-4-nitro-1H-pyrrolo[2,3-c]pyridine |
| Br₂/FeBr₃ | 2-Bromo-3-iodo-4-nitro-1H-pyrrolo[2,3-c]pyridine |
| I₂/HIO₃ | 2,3-Diiodo-4-nitro-1H-pyrrolo[2,3-c]pyridine |
Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the combined electron-withdrawing effects of the ring nitrogen and the powerful nitro group at the 4-position. Nucleophilic attack on pyridine derivatives is generally favored at the 2- and 4-positions (ortho and para to the nitrogen), as this allows for the stabilization of the negative charge in the intermediate Meisenheimer complex by the electronegative nitrogen atom. stackexchange.com
In this specific molecule, the 4-position is activated by the nitrogen and substituted with a nitro group, while the 3-position bears a good leaving group, iodine. The strong electron-withdrawing nature of the nitro group makes the pyridine ring exceptionally electron-deficient, facilitating the attack of nucleophiles. It is plausible that a variety of nucleophiles (e.g., alkoxides, amines, thiols) could displace the iodide at the 3-position. The reaction mechanism would involve the addition of the nucleophile to the electron-deficient ring, forming a resonance-stabilized anionic intermediate, followed by the departure of the iodide leaving group to yield the substituted product.
Table 2: Potential Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile | Potential Product |
| Sodium methoxide (B1231860) (NaOCH₃) | 3-Methoxy-4-nitro-1H-pyrrolo[2,3-c]pyridine |
| Ammonia (NH₃) | 3-Amino-4-nitro-1H-pyrrolo[2,3-c]pyridine |
| Sodium thiophenoxide (NaSPh) | 3-(Phenylthio)-4-nitro-1H-pyrrolo[2,3-c]pyridine |
Cycloaddition Reactions Involving the Heteroaromatic System
The electron-deficient nature of the pyridine ring in this compound, enhanced by the nitro group, makes it a potential dienophile or heterodienophile in cycloaddition reactions. Specifically, nitropyridines have been shown to undergo [4+2] cycloaddition reactions (Diels-Alder reactions) with electron-rich dienes. nih.gov In these reactions, the C5-C6 double bond of the pyridine ring can act as the dienophile.
Furthermore, 1,3-dipolar cycloaddition reactions with azomethine ylides have been reported for nitropyridines, leading to the formation of condensed pyrroline (B1223166) derivatives. nih.gov The reaction typically occurs at the C=C bond adjacent to the nitro group. For this compound, this would involve the C5-C6 bond of the pyridine ring.
The pyrrole ring, on the other hand, can act as a diene in certain cycloaddition reactions, although this is less common and often requires specific activation.
Acid-Base Properties and Protonation/Deprotonation Studies
The 1H-pyrrolo[2,3-c]pyridine system possesses both acidic and basic centers. The N-H proton of the pyrrole ring is weakly acidic and can be removed by a strong base. The pyridine nitrogen is basic and can be protonated by an acid.
The presence of the electron-withdrawing nitro group would be expected to decrease the basicity of the pyridine nitrogen, making it a weaker base than the unsubstituted pyrrolo[2,3-c]pyridine. Conversely, the nitro group would increase the acidity of the pyrrole N-H proton by stabilizing the resulting anion through resonance and inductive effects. The iodo group at the 3-position would have a smaller, primarily inductive, electron-withdrawing effect, which would also contribute to a slight increase in the acidity of the pyrrole proton and a decrease in the basicity of the pyridine nitrogen.
Detailed Mechanistic Investigations of Key Transformations
For electrophilic aromatic substitution on the pyrrole ring , the mechanism would involve the formation of a sigma complex, with the rate-determining step being the initial attack of the electrophile. The regioselectivity for the 2-position is dictated by the directing effect of the fused pyridine ring and the existing substituent at the 3-position.
For nucleophilic aromatic substitution on the pyridine ring , the reaction would proceed via a two-step addition-elimination mechanism (SNAr). The formation of the Meisenheimer intermediate would be the rate-determining step. The stability of this intermediate is significantly enhanced by the delocalization of the negative charge onto the nitro group and the pyridine nitrogen. Computational studies on related nitropyridine systems have confirmed the feasibility of this pathway.
The mechanism of [4+2] cycloaddition reactions with the pyridine ring acting as a dienophile is expected to be a concerted pericyclic process, as is typical for Diels-Alder reactions. The regioselectivity and stereoselectivity would be governed by frontier molecular orbital interactions between the diene and the dienophile.
Further experimental and computational studies are necessary to fully elucidate the precise reaction pathways, transition states, and kinetic and thermodynamic parameters for the reactions of this compound.
Kinetic Studies of Reaction Pathways
Currently, there is a lack of published kinetic data for the reactions involving this compound. Such studies would be instrumental in quantifying the rates of its various potential transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and reduction of the nitro group. Understanding the reaction kinetics is fundamental to optimizing reaction conditions and maximizing the yield of desired products.
Isotope Labeling Experiments for Mechanism Elucidation
Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. In the context of this compound, experiments utilizing isotopes of carbon (¹³C), nitrogen (¹⁵N), or hydrogen (²H, deuterium) could provide definitive evidence for proposed mechanistic pathways.
For instance, in a nucleophilic aromatic substitution reaction, labeling the nucleophile with an isotope would allow for the unambiguous identification of its position in the final product. Similarly, kinetic isotope effect (KIE) studies, where the rate of reaction is compared between a molecule with a normal isotope and one with a heavier isotope at a specific position, can reveal whether a particular bond is broken in the rate-determining step. To date, no such isotope labeling studies have been reported for this specific compound.
Transition State Analysis
Computational chemistry provides a powerful tool for investigating the energetics of reaction pathways and the structures of transient species such as transition states. Transition state analysis for reactions of this compound could offer profound insights into the factors that govern its reactivity.
By employing quantum mechanical methods like Density Functional Theory (DFT), it would be possible to model the potential energy surface of a reaction. This would allow for the calculation of activation energies, which are critical for predicting reaction rates, and the visualization of the geometric and electronic structure of the transition state. Such computational studies would complement experimental findings and provide a more complete picture of the reaction mechanism. However, specific transition state analyses for this compound are not currently available in the literature.
Derivatization Strategies and Analogue Synthesis Based on 3 Iodo 4 Nitro 1h Pyrrolo 2,3 C Pyridine
Introduction of Diverse Functional Groups via Iodination Site
The iodine atom at the C3-position of the pyrrolo[2,3-c]pyridine ring is a versatile handle for introducing a wide range of functional groups. Its susceptibility to participate in various cross-coupling reactions makes it an ideal site for derivatization.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds at the iodination site. The Suzuki, Sonogashira, and Heck reactions are particularly well-suited for this purpose, allowing for the introduction of a wide variety of alkyl and aryl substituents.
The Suzuki coupling reaction, which utilizes an organoboron reagent in the presence of a palladium catalyst and a base, is a robust method for forming carbon-carbon bonds. This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. In the context of 3-iodo-4-nitro-1H-pyrrolo[2,3-c]pyridine, Suzuki coupling would enable the introduction of various aryl and heteroaryl groups at the C3-position. A typical reaction would involve the coupling of the iodinated pyrrolopyridine with an arylboronic acid in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium carbonate.
The Sonogashira coupling reaction provides a direct route to the synthesis of alkynyl-substituted pyrrolopyridines. This reaction involves the coupling of a terminal alkyne with the iodo-pyrrolopyridine in the presence of a palladium catalyst and a copper(I) co-catalyst. The resulting alkynyl derivatives can serve as versatile intermediates for further transformations.
The Heck reaction , another palladium-catalyzed process, allows for the coupling of the iodo-pyrrolopyridine with alkenes to form vinyl-substituted derivatives. These derivatives can then be subjected to further chemical modifications, such as hydrogenation or oxidation, to introduce additional diversity.
| Reaction | Coupling Partner | Catalyst System | Typical Product |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Aryl-4-nitro-1H-pyrrolo[2,3-c]pyridine |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Alkynyl-4-nitro-1H-pyrrolo[2,3-c]pyridine |
| Heck Reaction | Alkene | Pd(OAc)₂, P(o-tol)₃ | 3-Vinyl-4-nitro-1H-pyrrolo[2,3-c]pyridine |
The introduction of carbonyl-containing functional groups, such as esters and carboxylic acids, can be achieved through palladium-catalyzed carbonylation and carboxylation reactions. These transformations are valuable for creating intermediates for the synthesis of amides, ketones, and other carbonyl derivatives.
Carbonylation reactions typically involve the use of carbon monoxide in the presence of a palladium catalyst and an alcohol or amine to generate esters or amides, respectively. For this compound, a palladium-catalyzed carbonylation in the presence of an alcohol would yield the corresponding 3-alkoxycarbonyl derivative.
Carboxylation can be achieved by reacting the iodo-pyrrolopyridine with carbon dioxide in the presence of a suitable catalyst and a reducing agent. This provides a direct route to the 3-carboxy-4-nitro-1H-pyrrolo[2,3-c]pyridine, a key intermediate for further derivatization.
| Reaction | Reagent | Catalyst System | Typical Product |
| Carbonylation | CO, R-OH | Pd(OAc)₂, dppf | 3-Alkoxycarbonyl-4-nitro-1H-pyrrolo[2,3-c]pyridine |
| Carboxylation | CO₂ | Pd(OAc)₂, Zn | 3-Carboxy-4-nitro-1H-pyrrolo[2,3-c]pyridine |
The formation of carbon-nitrogen and carbon-sulfur bonds at the C3-position can be accomplished through amination and sulfonylation reactions. The Buchwald-Hartwig amination is a particularly powerful method for the synthesis of a wide range of amino-pyrrolopyridines.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a strong base. This reaction is highly versatile and can be used to introduce primary and secondary amines, as well as a variety of nitrogen-containing heterocycles, at the C3-position of the pyrrolopyridine core.
Sulfonylation reactions can be used to introduce sulfonyl groups, which are important pharmacophores in many drug molecules. This can be achieved by coupling the iodo-pyrrolopyridine with a sulfinate salt in the presence of a copper or palladium catalyst.
| Reaction | Coupling Partner | Catalyst System | Typical Product |
| Buchwald-Hartwig Amination | Primary or Secondary Amine | Pd₂(dba)₃, BINAP, NaOtBu | 3-Amino-4-nitro-1H-pyrrolo[2,3-c]pyridine |
| Sulfonylation | Sodium sulfinate | CuI, L-proline | 3-Sulfonyl-4-nitro-1H-pyrrolo[2,3-c]pyridine |
Modifications at the Nitro Group
The nitro group at the C4-position of the pyrrolopyridine ring is a key functional group that can be transformed into a variety of other functionalities, most notably amines and amides. These transformations significantly expand the chemical space accessible from the this compound scaffold.
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. The resulting amino-pyrrolopyridine can then be further derivatized to form a wide range of amides.
The reduction of the nitro group can be accomplished using a variety of reducing agents. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction with reagents such as tin(II) chloride (SnCl₂) or iron in acidic media. The choice of reducing agent can be critical to avoid the reduction of other functional groups in the molecule.
Once the amino group is installed, a wide variety of amides can be synthesized through reaction with carboxylic acids, acid chlorides, or acid anhydrides. This allows for the introduction of a diverse range of substituents at the C4-position, which can be used to modulate the biological activity and physicochemical properties of the resulting molecules.
| Reaction | Reagents | Typical Product |
| Nitro Reduction | H₂, Pd/C or SnCl₂, HCl | 3-Iodo-1H-pyrrolo[2,3-c]pyridin-4-amine |
| Amide Formation | R-COCl, base | N-(3-Iodo-1H-pyrrolo[2,3-c]pyridin-4-yl)amide |
Beyond simple reduction to the amine, the nitro group can participate in other reductive and oxidative transformations, leading to a variety of nitrogen-containing functional groups.
Reductive cyclization reactions can be employed when a suitable functional group is present in a neighboring position. For example, if a substituent at the C5-position contains a carbonyl group, reductive cyclization of the nitro group can lead to the formation of a new heterocyclic ring fused to the pyrrolopyridine core.
Denitrative functionalization is an emerging area of research that involves the replacement of the nitro group with other functional groups through transition metal-catalyzed cross-coupling reactions. While less common than reactions at the iodo position, these methods offer alternative strategies for derivatization.
| Reaction Type | Description | Potential Product |
| Reductive Cyclization | Intramolecular reaction of the reduced nitro group with a neighboring functional group. | Fused heterocyclic systems |
| Denitrative Coupling | Transition metal-catalyzed replacement of the nitro group with another functional group. | Variously substituted pyrrolopyridines |
Functionalization of the Pyrrolo[2,3-c]pyridine Nitrogen Atoms
The nitrogen atoms of the pyrrolo[2,3-c]pyridine scaffold, one in the pyrrole (B145914) ring and one in the pyridine (B92270) ring, exhibit distinct reactivity, enabling selective functionalization.
N-Alkylation and N-Acylation of Pyrrole Nitrogen
The nitrogen atom of the pyrrole ring can be readily functionalized through N-alkylation and N-acylation reactions. These transformations are crucial for introducing a wide range of substituents, thereby modulating the electronic properties and steric profile of the molecule.
N-Alkylation: The N-alkylation of pyrrole moieties is a well-established synthetic transformation. In the context of related heterocyclic systems, this reaction is typically achieved by treating the N-H group with an alkyl halide in the presence of a base. For instance, a general platform for N-alkylation has been developed using a copper metallaphotoredox system, which allows for the coupling of various N-nucleophiles with a diverse range of primary, secondary, and tertiary alkyl bromides at room temperature. princeton.edu Another approach involves microwave-assisted N-alkylation of amines with alkyl halides in aqueous media, providing a greener alternative without the need for transition metal catalysts. rsc.org While specific examples for this compound are not extensively documented, these general methods provide a strong foundation for its N-alkylation.
| Reagent/Catalyst System | Substrate Scope | Conditions | Reference |
| Cu(II) salts / Ir(III) photocatalyst | Primary, secondary, tertiary alkyl bromides | Visible light, room temperature | princeton.edu |
| Microwave irradiation | Alkyl halides | Aqueous media | rsc.org |
N-Acylation: The introduction of an acyl group onto the pyrrole nitrogen can be accomplished using various acylating agents. Common methods include the use of acyl chlorides or anhydrides in the presence of a base. An efficient N-acylation procedure for amides, which can be conceptually extended to pyrroles, utilizes a pyridine ring as an internal nucleophilic catalyst to generate imides from acyl chlorides. semanticscholar.org Furthermore, microwave-assisted N-acylation using cyanuric chloride as a coupling reagent has been shown to be a rapid and high-yielding method for the amidation of various heterocyclic amines. nih.gov These methodologies suggest viable routes for the N-acylation of this compound.
| Reagent/Catalyst System | Acylating Agent | Conditions | Reference |
| Internal pyridine catalysis | Acyl chlorides | Room temperature | semanticscholar.org |
| Cyanuric chloride / Microwave | Carboxylic acids | Microwave heating | nih.gov |
N-Oxidation of Pyridine Nitrogen
The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. The N-oxide functionality can also serve as a directing group for subsequent functionalizations.
The oxidation of pyridines to their N-oxides is a common reaction in heterocyclic chemistry. wikipedia.org A variety of oxidizing agents can be employed, with peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) being frequently used. arkat-usa.org The reaction conditions are generally mild, and the N-oxides are often obtained in good yields. scripps.edu For pyridine derivatives, this transformation can be carried out efficiently in a continuous flow microreactor using hydrogen peroxide as the oxidant, offering a safer and greener alternative to traditional batch processes. bme.huresearchgate.net These established methods for pyridine N-oxidation are directly applicable to this compound.
| Oxidizing Agent | Conditions | Key Features | Reference |
| m-Chloroperoxybenzoic acid (m-CPBA) | Standard organic solvents | High yields, common laboratory reagent | arkat-usa.org |
| Hydrogen peroxide | Acetic acid or microreactor with catalyst | Environmentally friendly, suitable for scale-up | bme.huresearchgate.net |
Regioselective Introduction of New Substituents on the Aromatic Rings
The iodo and nitro groups on the pyrrolo[2,3-c]pyridine core serve as versatile handles for the regioselective introduction of new substituents. The carbon-iodine bond is particularly amenable to transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of biaryl linkages. In a related 2-iodo-4-chloropyrrolopyridine system, a chemoselective Suzuki-Miyaura coupling at the C-2 position was successfully achieved, demonstrating the feasibility of selective functionalization at the iodo-substituted position. ntnu.no This suggests that the 3-iodo position of this compound could be selectively functionalized with a variety of boronic acids or esters in the presence of a palladium catalyst.
The nitro group can also direct the introduction of new substituents. While direct displacement of the nitro group is challenging, it can activate the ring towards nucleophilic aromatic substitution or be reduced to an amino group, which can then be further functionalized.
Synthesis of Pyrrolo[2,3-c]pyridine Ring-Fused Systems
The this compound scaffold can serve as a building block for the synthesis of more complex, ring-fused heterocyclic systems. Intramolecular cyclization reactions are a key strategy for constructing these polycyclic architectures.
One approach involves the derivatization of the pyrrole nitrogen with a suitable functional group that can subsequently undergo cyclization with another part of the molecule. For instance, a free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been utilized to synthesize the pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeleton. doaj.orgnih.govbeilstein-journals.org This methodology highlights the potential for cyclization reactions involving substituents introduced at the pyrrole nitrogen to form fused systems.
Furthermore, functionalization at the 3-position via cross-coupling reactions can introduce substituents capable of intramolecular cyclization. For example, after a Suzuki coupling to introduce an aryl group at the 3-position, subsequent reactions could be designed to form a new ring between this aryl group and either the nitro group (after reduction to an amine) or another position on the pyrrolopyridine core.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Iodo 4 Nitro 1h Pyrrolo 2,3 C Pyridine and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule through the precise measurement of its mass-to-charge ratio (m/z). For 3-iodo-4-nitro-1H-pyrrolo[2,3-c]pyridine, HRMS provides definitive confirmation of its molecular formula, C7H4IN3O2.
In a typical HRMS experiment using electrospray ionization (ESI), the compound is expected to be observed as a protonated molecular ion, [M+H]+. The calculated monoisotopic mass for this ion is 289.9403, which serves as a benchmark for experimental verification. The high accuracy of HRMS allows for the differentiation of compounds with the same nominal mass but different elemental compositions. For instance, HRMS data for related pyrrolo[3,2-c]pyridine derivatives have been reported with high precision, confirming their respective molecular formulas. semanticscholar.org
Table 1: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
| [M+H]+ | C7H5IN3O2+ | 289.9403 |
| [M+Na]+ | C7H4IN3O2Na+ | 311.9222 |
| [M+K]+ | C7H4IN3O2K+ | 327.8962 |
This data is predictive and serves as a reference for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule.
For this compound, the 1H NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro group and the iodine atom, as well as the electronic nature of the fused pyrrole (B145914) and pyridine (B92270) rings. Based on data from related substituted pyrrolo[3,2-c]pyridines, the proton on the pyrrole ring is expected to appear at a characteristic downfield shift. semanticscholar.org Similarly, the 13C NMR spectrum would provide valuable information on the carbon skeleton, with the carbon atom attached to the iodine atom showing a significantly lower chemical shift due to the heavy atom effect.
Table 2: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound *
| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |
| H1 | ~11-12 (broad singlet) | - |
| C2 | - | ~125-130 |
| C3 | - | ~80-85 |
| C4 | - | ~150-155 |
| H5 | ~8.0-8.5 | ~120-125 |
| H6 | ~7.5-8.0 | ~115-120 |
| C7 | - | ~140-145 |
| C7a | - | ~135-140 |
*Predicted values are based on the analysis of structurally similar compounds and general NMR principles. Experimental verification is required.
Multi-dimensional NMR techniques are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal the coupling between adjacent protons on the pyridine ring, aiding in their unambiguous assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing a clear map of the C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing longer-range (2-3 bond) correlations between protons and carbons. For instance, correlations from the NH proton to carbons in both the pyrrole and pyridine rings would confirm the fused ring system.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. In the context of derivatives of this compound, NOESY can be used to determine the relative stereochemistry of substituents.
Solid-state NMR (ssNMR) provides valuable structural information for crystalline or amorphous solid samples. For heterocyclic compounds, ssNMR, particularly 13C and 15N NMR, can be used to probe intermolecular interactions, polymorphism, and the local environment of atoms in the solid state. While specific ssNMR data for this compound is not available, the technique is generally applicable to study the packing and hydrogen bonding interactions in the crystal lattice of such compounds.
Dynamic NMR (DNMR) is employed to study molecular processes that occur on the NMR timescale, such as conformational changes or restricted rotation. acs.org For derivatives of this compound with bulky substituents, DNMR could potentially be used to investigate restricted rotation around single bonds, providing insights into the energy barriers of these dynamic processes.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
For this compound, the IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibration of the pyrrole ring would appear as a broad band in the region of 3200-3400 cm-1. The asymmetric and symmetric stretching vibrations of the nitro group are anticipated to be strong bands around 1550-1500 cm-1 and 1350-1300 cm-1, respectively. Aromatic C-H and C=C stretching vibrations will also be present in the fingerprint region.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, especially for the vibrations of the aromatic rings. Spectroscopic characterization of the related 4-nitro-indole-3-carboxaldehyde has shown the utility of both IR and Raman spectroscopy in assigning the vibrational modes of the nitro-indole core. nih.gov
Table 3: Predicted Characteristic IR Absorption Bands for this compound *
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |
| N-H (pyrrole) | Stretching | 3200-3400 |
| Aromatic C-H | Stretching | 3000-3100 |
| C=C / C=N | Stretching | 1600-1450 |
| NO2 | Asymmetric Stretching | 1550-1500 |
| NO2 | Symmetric Stretching | 1350-1300 |
| C-I | Stretching | 500-600 |
*Predicted values based on typical functional group absorption regions.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore of this compound is the nitro-substituted pyrrolopyridine system. The presence of the nitro group, a strong electron-withdrawing group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrrolo[2,3-c]pyridine core.
The UV-Vis spectrum is likely to exhibit π-π* transitions associated with the aromatic system. The nitro group can also participate in n-π* transitions. Studies on related 4-nitropyrrole and 4-nitro-indole derivatives show strong absorption bands in the UV-Vis region due to these electronic transitions. nih.govresearchgate.net The exact position of the absorption maxima (λmax) would be influenced by the solvent polarity.
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice, or crystal packing, is dictated by a variety of intermolecular interactions. For a molecule like this compound, several key interactions would be anticipated to play a significant role in stabilizing the crystal structure. Based on studies of analogous compounds, such as 3-iodo-1H-pyrazolo[3,4-b]pyridine and other pyrrolopyridine derivatives, the following interactions are likely to be prominent. Current time information in Kanawha County, US.researchgate.net
Hydrogen Bonding: The presence of the N-H group in the pyrrole ring is a strong hydrogen bond donor. It is highly probable that this group would form intermolecular hydrogen bonds with acceptor atoms on neighboring molecules, such as the nitrogen atom of the pyridine ring or the oxygen atoms of the nitro group. In the crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine, for instance, pairs of molecules are connected into inversion dimers through N—H⋯N hydrogen bonds. Current time information in Kanawha County, US.researchgate.net
Halogen Bonding: The iodine atom at the 3-position is a potential halogen bond donor. Halogen bonding is a directional, non-covalent interaction between a halogen atom and a nucleophilic site. In this case, the iodine atom could interact with the nitro group's oxygen atoms or the pyridine nitrogen of an adjacent molecule. Similar C—I⋯N halogen bonds have been observed to link dimers into zigzag chains in related iodo-substituted heterocyclic structures. Current time information in Kanawha County, US.researchgate.net
π–π Stacking Interactions: The fused aromatic ring system of 1H-pyrrolo[2,3-c]pyridine provides a planar surface conducive to π–π stacking interactions. These interactions, arising from the overlap of p-orbitals between parallel aromatic rings, are a significant cohesive force in the crystal packing of many planar heterocyclic compounds. Studies on related structures have shown that π–π stacking interactions contribute significantly to the stabilization of the crystal lattice, with interplanar distances typically in the range of 3.3 to 3.8 Å. Current time information in Kanawha County, US.researchgate.net
A summary of expected intermolecular interactions is provided in the table below.
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Hydrogen Bonding | N-H (Pyrrole) | N (Pyridine), O (Nitro) | Formation of dimers or chains |
| Halogen Bonding | C-I | N (Pyridine), O (Nitro) | Linking molecular units into extended networks |
| π–π Stacking | Pyrrolo[2,3-c]pyridine ring system | Pyrrolo[2,3-c]pyridine ring system | Stabilization of layered structures |
Conformational Analysis
In substituted derivatives of this compound, particularly those with flexible side chains, a more complex conformational landscape would exist. X-ray crystallography would reveal the preferred conformation adopted in the solid state, providing valuable data on the influence of substituents on the molecular geometry. For instance, studies on substituted pyrrolo[3,2-d]pyrimidines have shown how methyl groups can restrict bond rotation and reduce the number of low-energy conformations. nih.gov
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess (if applicable to chiral derivatives)
Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is employed to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.
Currently, there is no information in the scientific literature describing the synthesis or resolution of chiral derivatives of this compound. Therefore, the application of chiroptical spectroscopy to determine enantiomeric excess is not applicable to the parent compound or any of its known derivatives at this time. Should chiral derivatives be synthesized in the future, for example, by introducing a stereocenter in a substituent, CD and ORD spectroscopy would become essential tools for their stereochemical characterization.
Computational and Theoretical Investigations of 3 Iodo 4 Nitro 1h Pyrrolo 2,3 C Pyridine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic structure and predicting the molecular properties of novel compounds. For a molecule like 3-iodo-4-nitro-1H-pyrrolo[2,3-c]pyridine, these methods could offer profound insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. A DFT study of this compound would typically involve geometry optimization to determine the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of electronic properties can be calculated.
Key parameters that would be investigated include the distribution of electron density, the dipole moment, and the molecular electrostatic potential (MEP). The MEP map would be particularly insightful, as it visualizes the regions of the molecule that are electron-rich (and thus susceptible to electrophilic attack) and electron-poor (prone to nucleophilic attack). This information is crucial for understanding intermolecular interactions and predicting the sites of reaction.
Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.
Ab Initio Methods
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and can provide benchmark data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed to refine the understanding of the electronic structure of this compound. While computationally more demanding than DFT, these methods are invaluable for validating the results of less rigorous approaches and for calculating properties where electron correlation is particularly important.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. wikipedia.org The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of central importance. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.
For this compound, FMO analysis would reveal the most probable sites for electrophilic and nucleophilic attack. The spatial distribution of the HOMO would indicate where the molecule is most likely to react with an electrophile, while the distribution of the LUMO would highlight the regions susceptible to attack by a nucleophile. The energy gap between the HOMO and LUMO is also a critical parameter, as a smaller gap generally correlates with higher chemical reactivity.
Reaction Mechanism Predictions and Energy Landscapes
Computational chemistry provides the means to explore the potential chemical transformations of this compound, offering insights that can guide synthetic efforts and explain experimental observations.
Transition State Characterization
To understand the mechanism of a chemical reaction, it is essential to identify and characterize the transition state—the highest energy point along the reaction pathway. Computational methods can be used to locate the geometry of the transition state and to verify its nature by calculating its vibrational frequencies (a transition state will have exactly one imaginary frequency). For reactions involving this compound, such as nucleophilic aromatic substitution, characterizing the transition state would provide a detailed picture of the bond-breaking and bond-forming processes.
Reaction Barrier Computations
Once the reactants, products, and transition state have been computationally identified, the energy barrier for the reaction can be calculated. This reaction barrier, or activation energy, is a critical determinant of the reaction rate. By computing the energy landscape for various potential reaction pathways, researchers can predict which reactions are kinetically favorable. This predictive capability is invaluable for designing efficient synthetic routes and for understanding the chemical behavior of this compound in different chemical environments.
Table 2: Hypothetical Reaction Barrier Data for a Nucleophilic Substitution on this compound
| Reaction | Reactant(s) | Product(s) | Transition State Energy (kcal/mol) | Reaction Barrier (kcal/mol) |
|---|---|---|---|---|
| Substitution at C3 | This compound + Nu⁻ | 3-Nu-4-nitro-1H-pyrrolo[2,3-c]pyridine + I⁻ | [Value] | [Value] |
Note: The values in this table are hypothetical and would need to be determined through actual computational studies. "Nu⁻" represents a generic nucleophile.
Molecular Dynamics (MD) Simulations of Intermolecular Interactions
Molecular dynamics simulations are a powerful tool for understanding the dynamic behavior and intermolecular interactions of molecules. For this compound, MD simulations in various environments (e.g., in solution or in a crystalline state) would be expected to reveal several key interactions that dictate its supramolecular chemistry.
Based on studies of similar nitroaromatic compounds, MD simulations would likely highlight the significant role of the nitro group and the iodine atom in forming strong intermolecular contacts. acs.org The simulations would trace the time-evolution of hydrogen bonds involving the pyrrole (B145914) N-H group, halogen bonds from the iodine atom, and π-π stacking interactions between the aromatic rings. In an aqueous environment, the simulations would also detail the formation and dynamics of the solvation shell around the polar nitro group and the hydrogen-bonding sites. The trajectory data from these simulations could be used to calculate binding free energies between molecules, providing a quantitative measure of the stability of dimers and larger aggregates.
Predicted Intermolecular Interaction Energies from MD Simulations:
| Interaction Type | Predicted Energy Range (kcal/mol) | Key Interacting Groups |
| Hydrogen Bonding | -3 to -7 | Pyrrole N-H with Nitro O or Pyridine (B92270) N |
| Halogen Bonding | -2 to -5 | Iodine with Nitro O or Pyridine N |
| π-π Stacking | -1 to -4 | Pyrrolo[2,3-c]pyridine ring systems |
Note: The data in this table is predictive and based on computational studies of analogous molecular systems.
Spectroscopic Property Predictions (e.g., NMR, UV-Vis shifts)
Computational methods, particularly Density Functional Theory (DFT), are routinely used to predict spectroscopic properties with a high degree of accuracy.
NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using the GIAO (Gauge-Including Atomic Orbital) method. The electron-withdrawing nature of the nitro group is expected to cause a significant downfield shift for the protons and carbons on the pyridine ring. Conversely, the pyrrole ring protons and carbons would be less affected. The iodine atom's "heavy atom effect" would also influence the chemical shifts of nearby carbons. Advanced NMR techniques could provide further structural information. ipb.pt
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H (Pyrrole NH) | 11.0 - 12.0 | - |
| C2 | - | 120 - 125 |
| C3 | - | 80 - 85 |
| C4 | - | 145 - 150 |
| H5 | 8.5 - 9.0 | 125 - 130 |
| H6 | 7.5 - 8.0 | 115 - 120 |
| C7 | - | 140 - 145 |
Note: The data in this table is predictive and based on DFT calculations of similar heterocyclic systems.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The presence of the nitro group, a strong chromophore, on the pyrrolo[2,3-c]pyridine scaffold is expected to result in absorption bands in the UV-A or even the visible region. The predicted transitions would likely correspond to π→π* and n→π* transitions involving the aromatic system and the nitro group. Solvatochromic effects, where the absorption maxima shift in different solvents, could also be modeled. mdpi.com
Analysis of Non-Covalent Interactions and Supramolecular Assembly
The supramolecular assembly of this compound in the solid state would be governed by a complex interplay of non-covalent interactions.
The most prominent hydrogen bond donor is the N-H group of the pyrrole ring. This group can form strong hydrogen bonds with either the nitro group's oxygen atoms or the nitrogen atom of the pyridine ring of a neighboring molecule. These interactions are fundamental in directing the primary assembly of the molecules into chains or dimers.
The planar aromatic system of this compound makes it a candidate for π-π stacking interactions. These interactions, driven by a combination of electrostatic and dispersion forces, would likely lead to the stacking of the molecules in a parallel-displaced or T-shaped arrangement. The presence of the electron-withdrawing nitro group can enhance the electrostatic component of these stacking interactions. acs.org Studies on nitro-containing aromatic compounds have demonstrated the importance of such interactions in their crystal packing. researchgate.net
Applications of 3 Iodo 4 Nitro 1h Pyrrolo 2,3 C Pyridine in Advanced Organic Synthesis
Role as a Precursor in Heterocyclic Scaffold Construction7.2. Utility in Catalyst Development and Ligand Design7.3. Application in Material Science Precursors7.3.1. Synthesis of Monomers for Polymerization7.3.2. Precursors for Advanced Functional Materials7.4. Use in Diversification-Oriented Synthesis7.5. Reagent in Multi-Component Reactions
Future research may shed light on the potential applications of this specific compound, at which point a detailed article could be composed. Until then, any discussion on its role in advanced organic synthesis would be purely speculative and fall outside the scope of scientifically verified information.
Future Research Directions and Emerging Paradigms for 3 Iodo 4 Nitro 1h Pyrrolo 2,3 C Pyridine Chemistry
Development of Novel and Sustainable Synthetic Routes
The pursuit of elegant and efficient synthetic pathways to complex molecules remains a cornerstone of chemical research. For 3-iodo-4-nitro-1H-pyrrolo[2,3-c]pyridine, future efforts will likely concentrate on the development of novel and sustainable synthetic routes that offer improvements in terms of yield, selectivity, and environmental impact over classical methods. Key areas of focus will include the exploration of C-H activation strategies, photocatalysis, and enzymatic transformations to construct and functionalize the pyrrolo[2,3-c]pyridine core.
| Synthetic Strategy | Potential Advantages | Illustrative Transformation |
| C-H Activation | Atom economy, reduced pre-functionalization | Direct iodination and nitration of the 1H-pyrrolo[2,3-c]pyridine scaffold |
| Photocatalysis | Mild reaction conditions, novel reactivity | Light-mediated construction of the bicyclic ring system |
| Biocatalysis | High selectivity, green reaction media | Enzymatic nitration of a 3-iodo-1H-pyrrolo[2,3-c]pyridine precursor |
These innovative approaches promise to streamline the synthesis of this compound and its derivatives, making these valuable compounds more accessible for further investigation.
Exploration of Unprecedented Reactivity Profiles
The unique electronic landscape of this compound, characterized by the interplay of the electron-rich pyrrole (B145914) ring, the electron-deficient pyridine (B92270) ring, and the distinct electronic influences of the iodo and nitro substituents, suggests a rich and largely unexplored reactivity profile. Future research will undoubtedly delve into harnessing this latent reactivity to forge novel chemical bonds and construct intricate molecular architectures. A particularly promising avenue lies in the strategic application of transition-metal-catalyzed cross-coupling reactions, leveraging the versatile iodo group as a synthetic handle.
| Reaction Type | Potential Reagent | Anticipated Product Class |
| Suzuki-Miyaura Coupling | Arylboronic acids | 3-Aryl-4-nitro-1H-pyrrolo[2,3-c]pyridines |
| Sonogashira Coupling | Terminal alkynes | 3-Alkynyl-4-nitro-1H-pyrrolo[2,3-c]pyridines |
| Buchwald-Hartwig Amination | Amines | 3-Amino-4-nitro-1H-pyrrolo[2,3-c]pyridines |
| Heck Coupling | Alkenes | 3-Alkenyl-4-nitro-1H-pyrrolo[2,3-c]pyridines |
Furthermore, the selective reduction of the nitro group could open pathways to a host of 4-amino-3-iodo-1H-pyrrolo[2,3-c]pyridine derivatives, which are themselves valuable precursors for further functionalization.
Integration with Flow Chemistry and Automated Synthesis
The translation of synthetic protocols from traditional batch-wise execution to continuous flow and automated platforms represents a paradigm shift in modern chemical synthesis. The integration of this compound chemistry with these technologies offers numerous advantages, including enhanced reaction control, improved safety profiles for handling potentially hazardous reagents and intermediates, and the rapid generation of compound libraries.
Flow chemistry, in particular, is well-suited for reactions that are difficult to control in batch, such as nitration reactions, which are often highly exothermic. By performing such reactions in a continuous flow reactor, precise temperature control can be maintained, leading to improved yields and selectivity. Automated synthesis platforms, on the other hand, can be programmed to perform multi-step reaction sequences, purifications, and analyses, thereby accelerating the drug discovery and materials science research pipelines.
Advanced Theoretical Modeling and Machine Learning Applications
The synergy between experimental and computational chemistry is becoming increasingly crucial for the rational design of novel molecules and the prediction of their properties. Advanced theoretical modeling, such as density functional theory (DFT) calculations, can provide invaluable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. These computational studies can guide the selection of optimal reaction conditions and predict the regioselectivity of various transformations.
In parallel, the application of machine learning (ML) algorithms to chemical data is emerging as a powerful tool for accelerating discovery. By training ML models on existing datasets of pyrrolopyridine derivatives and their properties, it may be possible to predict the biological activity or material properties of novel this compound-based compounds before they are even synthesized. This in silico screening approach has the potential to significantly reduce the time and resources required for the identification of promising lead compounds.
Design of Next-Generation Pyrrolo[2,3-c]pyridine Scaffolds for Chemical Innovation
The this compound scaffold serves as a versatile platform for the design and synthesis of next-generation molecules with tailored functionalities. The strategic manipulation of the iodo and nitro groups, coupled with the potential for further substitution on the pyrrole and pyridine rings, provides access to a vast and diverse chemical space.
Future research in this area will likely focus on the development of novel pyrrolo[2,3-c]pyridine-based compounds with applications in medicinal chemistry, materials science, and catalysis. For instance, the incorporation of this scaffold into larger, more complex molecular architectures could lead to the discovery of new therapeutic agents with improved efficacy and selectivity. Similarly, the synthesis of polymeric materials incorporating the pyrrolo[2,3-c]pyridine motif could result in novel materials with interesting electronic and optical properties.
Q & A
Q. What are the common synthetic routes for 3-iodo-4-nitro-1H-pyrrolo[2,3-c]pyridine, and how can yield optimization be achieved?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrolo[2,3-c]pyridine core. For example, iodination and nitration steps are critical. A general protocol includes:
Iodination : Reacting 4-nitro-1H-pyrrolo[2,3-c]pyridine with iodine in the presence of an oxidizing agent (e.g., nitric acid) at controlled temperatures (0–5°C) .
Purification : Column chromatography (e.g., silica gel, DCM/EA eluent) is used to isolate intermediates. Yields vary (21–50%), depending on reaction conditions and substituent compatibility .
- Optimization Tips :
- Use anhydrous solvents (e.g., THF, acetonitrile) to minimize side reactions.
- Monitor reaction progress via TLC or LC-MS. Adjust equivalents of iodinating agents (e.g., Selectfluor®) to improve selectivity .
Q. How is structural characterization of this compound performed?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : - and -NMR confirm substitution patterns. For example, the iodine atom induces distinct downfield shifts (e.g., δ 7.23–8.21 ppm for aromatic protons) .
- HRMS : High-resolution mass spectrometry validates molecular ions (e.g., [M+H] with <2 ppm error) .
- X-ray Crystallography : Resolves regiochemistry and nitro group orientation, as demonstrated in related pyrrolo-pyridine derivatives .
Advanced Research Questions
Q. What strategies address low regioselectivity during nitration/iodination of pyrrolo[2,3-c]pyridine derivatives?
- Methodological Answer : Regioselectivity challenges arise due to the electron-rich aromatic system. Solutions include:
- Directed Metalation : Use directing groups (e.g., sulfonyl or benzyl) to guide nitration/iodination to specific positions .
- Protecting Groups : Temporarily block reactive sites (e.g., NH with Boc groups) to control functionalization .
- Computational Modeling : DFT calculations predict reactive sites based on electron density maps, aiding in reagent selection .
Q. How does the nitro group influence the biological activity of this compound in receptor binding studies?
- Methodological Answer : The nitro group enhances electrophilicity, facilitating interactions with nucleophilic residues in target proteins. For example:
- P2Y Receptor Modulation : Nitro-substituted derivatives show noncompetitive antagonism at P2Y6R (IC ~10 µM) by binding to allosteric sites, as seen in ABBV-744 analogs .
- Proton Pump Inhibition : Nitro groups stabilize transition states in H/K-ATPase binding pockets, enhancing inhibitory potency (reversible IC values in nanomolar range) .
- Experimental Validation : Use calcium flux assays (1321N1 astrocytoma cells) and fluorescent ligand displacement to quantify activity .
Q. How can contradictory data on synthetic yields or biological activities be resolved?
- Methodological Answer : Contradictions often stem from:
- Reagent Purity : Trace moisture in solvents reduces iodination efficiency. Use molecular sieves or rigorous drying protocols .
- Biological Assay Variability : Standardize cell lines (e.g., CHO vs. 1321N1) and control for receptor expression levels. Cross-validate with orthogonal assays (e.g., SPR vs. functional cAMP assays) .
- Structural Confounders : Minor impurities (e.g., regioisomers) can skew results. Employ HPLC purification and 2D-NMR (e.g., NOESY) to confirm compound integrity .
Key Recommendations for Researchers
- Prioritize regioselective protection/deprotection strategies for complex functionalization.
- Cross-reference synthetic protocols with crystallographic data to validate structural assumptions.
- Use standardized biological assays to ensure reproducibility across studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
